methyl 2-methyl-1H-indole-4-carboxylate
Overview
Description
“Methyl 2-methyl-1H-indole-4-carboxylate” is a chemical compound with the molecular formula C11H11NO2 . It is a derivative of indole, a heterocyclic compound that is a prevalent moiety in many natural products and synthetic pharmaceuticals .
Synthesis Analysis
The synthesis of indole derivatives, including “this compound”, has been a subject of research. One method involves the use of palladium-catalyzed intramolecular oxidative coupling . The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCOC(=O)c1cccc2[nH]ccc12
. This indicates that the molecule consists of a methyl ester group (COC=O) attached to an indole ring . Chemical Reactions Analysis
Indole derivatives, including “this compound”, have been used as reactants in the preparation of various compounds. For example, they have been used in the preparation of tryptophan dioxygenase inhibitors, cytotoxic agents against multidrug-resistant cancer cells, inhibitors for β-tryptase, histamine H3 antagonists, and JNK3 MAP kinase inhibitors .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 175.18 g/mol . Its exact physical properties such as melting point, boiling point, and solubility are not specified in the retrieved papers.Scientific Research Applications
Peptide and Peptoid Conformation Studies
Methyl 2-methyl-1H-indole-4-carboxylate and its derivatives have been utilized in the synthesis of novel tryptophan analogues for peptide and peptoid conformation studies. These derivatives feature a ring that bridges the α-carbon and the 4-position of the indole ring, constraining the conformational flexibility of the side chain while allowing further derivatization of the amine and carboxylic acid groups (Horwell et al., 1994).
Infrared Probing of Local Environments
Methyl indole-4-carboxylate, a derivative of this compound, has been investigated as a fluorescent and infrared (IR) probe. Its utility lies in sensing local hydration environments and probing local structures and dynamics in proteins, thanks to its fluorescence emission around 450 nm and its long fluorescence lifetime (Liu et al., 2020).
Synthesis of Novel Indole Derivatives
This compound has been employed in the rapid synthesis of novel indole-indolone ring systems. This synthesis is significant due to its high yield, broad scope, and tolerance for considerable functionality, proceeding under mild conditions (Rogness & Larock, 2009).
Use in Cancer Research
Derivatives of methyl indole-3-carboxylate, closely related to this compound, have been synthesized and studied for their anti-cancer activities. They are particularly interesting as analogs of potent antitumor agents (Niemyjska et al., 2012).
Synthesis of 5H-Pyrimido[5,4-b]Indole Derivatives
Reactions involving methyl 3-amino-1H-indole-2-carboxylates, related to this compound, have led to the formation of 5H-pyrimido[5,4-b]indole derivatives. These derivatives are significant for their potential applications in various chemical and pharmaceutical fields (Shestakov et al., 2009).
Future Directions
The future directions for “methyl 2-methyl-1H-indole-4-carboxylate” could involve further exploration of its potential biological activities and its use in the synthesis of new compounds. Given the importance of indole derivatives in drug discovery, there is potential for “this compound” to be used in the development of new therapeutic agents .
Mechanism of Action
Target of Action
Methyl 2-methyl-1H-indole-4-carboxylate, like many indole derivatives, has been found to bind with high affinity to multiple receptors . . Indole derivatives have been shown to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Some indole derivatives have been shown to inhibit the production of β-amyloid, an important factor in the pathogenesis of alzheimer’s disease .
Properties
IUPAC Name |
methyl 2-methyl-1H-indole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-6-9-8(11(13)14-2)4-3-5-10(9)12-7/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXDBGWXIQPJKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472131 | |
Record name | methyl 2-methyl-1H-indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34058-51-0 | |
Record name | Methyl 2-methyl-1H-indole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34058-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 2-methyl-1H-indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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